N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide
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Overview
Description
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide is a chemical compound with the molecular formula C22H22N2O3S and a molecular weight of 394.48668 g/mol . This compound is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,5-dimethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide include:
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2-phenoxyacetamide
- N-{4-[(3,5-dimethylanilino)sulfonyl]phenyl}-2,2-diphenylacetamide
Uniqueness
This compound is unique due to its specific structure and the presence of both sulfonyl and phenylacetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H22N2O3S/c1-16-12-17(2)14-20(13-16)24-28(26,27)21-10-8-19(9-11-21)23-22(25)15-18-6-4-3-5-7-18/h3-14,24H,15H2,1-2H3,(H,23,25) |
InChI Key |
OJEMLHZJPLCHJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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